

Physicochemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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An In-depth Technical Guide on the Physicochemical Properties of **Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of medicinal importance. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include applications in neurodegenerative disorders, and as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the known physicochemical properties of **Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate**, outlines relevant experimental protocols for its synthesis and characterization, and discusses its potential biological significance.

Chemical Identity and Physical Properties

A clear definition of the chemical identity and a summary of the physical properties are fundamental for the handling, formulation, and development of any chemical entity.

Chemical Structure and Identifiers

- IUPAC Name: **ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate**
- Molecular Formula: $C_{12}H_{15}NO_3$
- Molecular Weight: 221.25 g/mol
- CAS Number: 134388-85-5
- Canonical SMILES: C1C(NCC2=C1C=C(C=C2)O)C(=O)OCC

Physicochemical Data

Precise experimental data for the physicochemical properties of **Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate** are not readily available in the public domain. The following table summarizes the available information, which is largely based on data for structurally related compounds and computational predictions. It is crucial for researchers to experimentally determine these values for the specific compound.

Property	Value	Source/Comment
Melting Point	Not available	Experimental determination is required. The hydrochloride salt of a related compound is a white to yellow solid.
Boiling Point	Not available	Experimental determination is required.
pKa	Not available	Predicted values for related tetrahydroisoquinolines suggest a basic pKa for the secondary amine. Experimental determination is necessary.
LogP	Not available	The octanol-water partition coefficient is a critical parameter for drug development. Experimental determination is recommended.
Solubility	Very soluble in water (for a related hydrochloride salt)	The solubility of the free base in various solvents needs to be experimentally determined. It is expected to be soluble in organic solvents.

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings and for the further investigation of a compound's properties.

Synthesis Protocol: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. It involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an

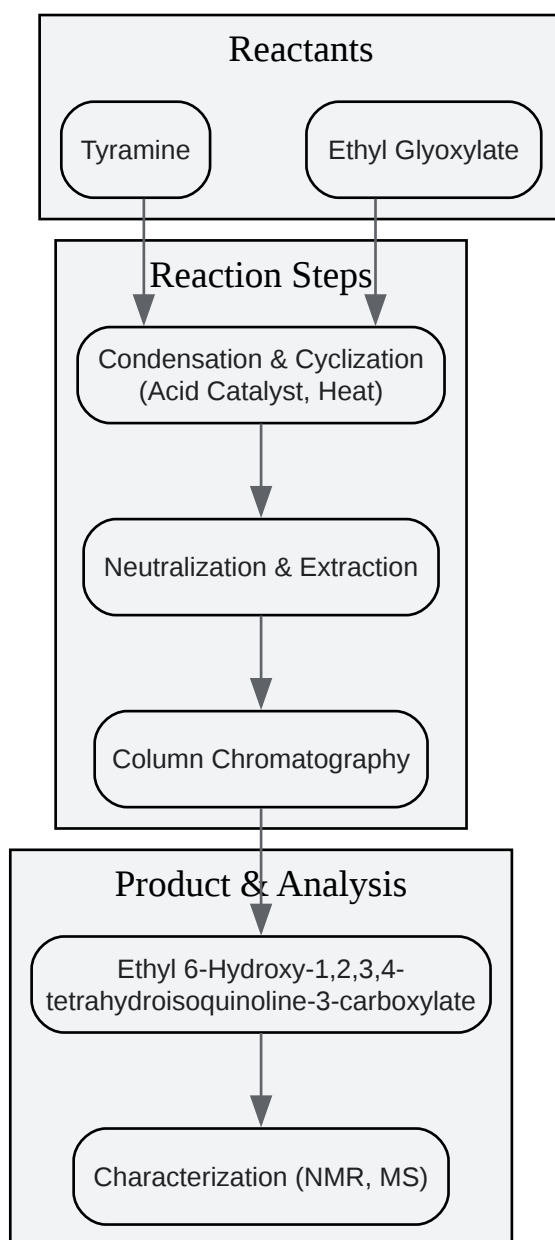
acid-catalyzed cyclization.

General Procedure for the Synthesis of **Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate**:

A potential synthetic route for the target molecule would involve the reaction of tyramine (4-(2-aminoethyl)phenol) with ethyl glyoxylate in the presence of an acid catalyst.

- Reactants:
 - Tyramine hydrochloride
 - Ethyl glyoxylate (or a suitable precursor)
 - Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
 - Solvent (e.g., water, ethanol, or a biphasic system)
- Reaction Steps:
 - Dissolve tyramine hydrochloride in the chosen solvent.
 - Add ethyl glyoxylate to the solution.
 - Introduce the acid catalyst and heat the reaction mixture. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
 - Purify the crude product using column chromatography.
 - Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Below is a DOT script for a diagram illustrating the general workflow of a Pictet-Spengler synthesis.



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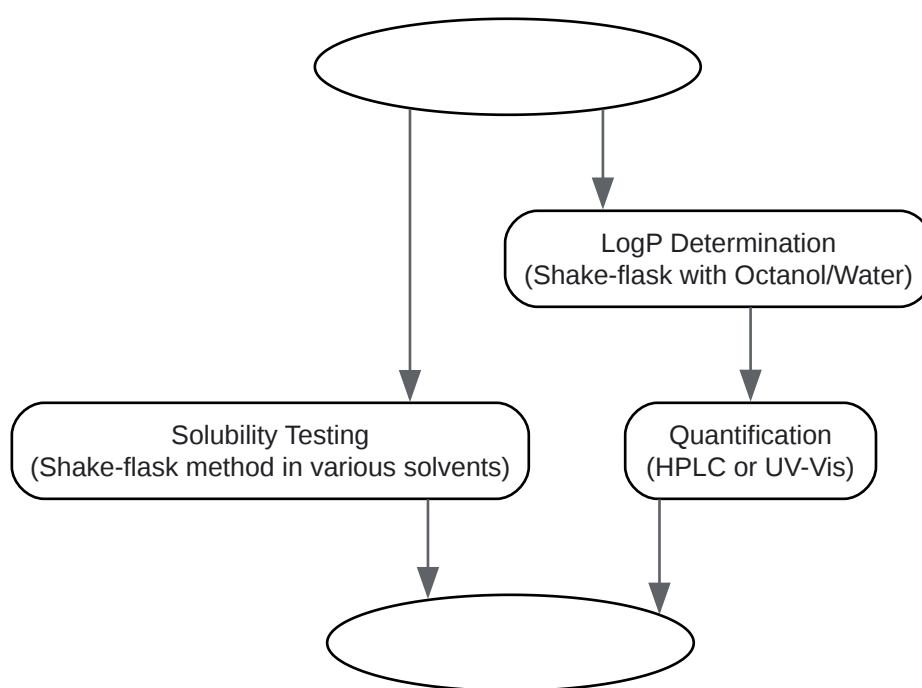
Caption: General workflow for the Pictet-Spengler synthesis of the target compound.

Determination of Physicochemical Properties: Experimental Methodologies

Standard laboratory procedures should be employed to determine the key physicochemical properties of the synthesized compound.

- Melting Point: Determined using a calibrated melting point apparatus.
- Solubility: Assessed by the shake-flask method in various solvents (e.g., water, ethanol, DMSO, octanol) at a controlled temperature.
- LogP (Octanol-Water Partition Coefficient): Can be determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.

The following diagram outlines the logical flow for determining the solubility and LogP of a compound.



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Caption: Workflow for the experimental determination of solubility and LogP.

Biological Activity and Potential Applications

While specific biological data for **Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate** is limited, the broader class of tetrahydroisoquinolines exhibits a wide range of pharmacological activities.

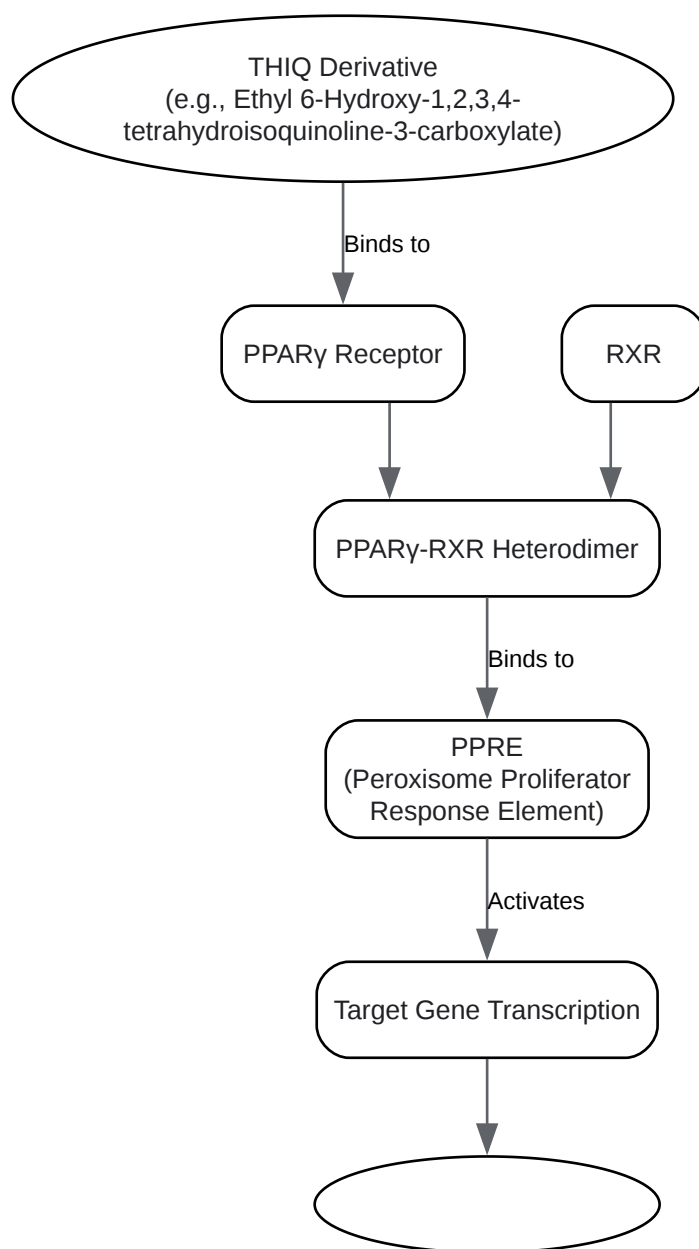
Known Activities of Tetrahydroisoquinolines

- **PPAR γ Agonism:** Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent peroxisome proliferator-activated receptor gamma (PPAR γ) agonists, showing potential as treatments for diabetes.
- **Anticancer Properties:** The THIQ scaffold is present in several antitumor antibiotics.
- **Neuroprotective Effects:** Many THIQ derivatives have been investigated for their neuroprotective properties.
- **Antimicrobial Activity:** Various substituted tetrahydroisoquinolines have demonstrated antibacterial and antifungal properties.

Potential Signaling Pathway Involvement

Given the activity of related compounds as PPAR γ agonists, it is plausible that **Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate** could interact with this signaling pathway. PPAR γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.

The diagram below illustrates a simplified representation of a potential signaling pathway involving PPAR γ .



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Caption: Potential involvement in the PPARγ signaling pathway.

Safety and Handling

According to the available Safety Data Sheet (SDS), **Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate** should be handled with care in a laboratory setting.

- Precautions: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
- Storage: Keep the container tightly closed in a dry and well-ventilated place.
- Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam in case of fire.

Conclusion

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a molecule of interest within the medicinally significant class of tetrahydroisoquinolines. While there is a notable lack of comprehensive, experimentally determined physicochemical data, its structural similarity to other biologically active THIQs suggests potential for further investigation, particularly in the areas of metabolic disorders and oncology. This guide serves as a foundational resource for researchers, highlighting the current knowledge gaps and providing a framework for future experimental work on this promising compound. The synthesis via the Pictet-Spengler reaction and subsequent detailed characterization of its physicochemical and biological properties are critical next steps in unlocking its full potential.

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